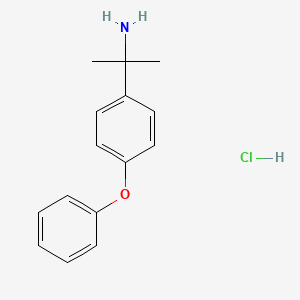
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenylboronic acid-1,3-propanediol ester is a boronic ester derivative that has gained attention in organic synthesis and various scientific research fields. Boronic esters are known for their versatility and stability, making them valuable intermediates in chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenylboronic acid-1,3-propanediol ester typically involves the reaction of 2-nitrophenylboronic acid with 1,3-propanediol. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the esterification process. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of boronic esters, including 2-Nitrophenylboronic acid-1,3-propanediol ester, often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of recyclable catalysts and solvents is also common in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenylboronic acid-1,3-propanediol ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized boronic esters.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated, and solvents such as ethanol, methanol, and acetonitrile being commonly used .
Major Products Formed
The major products formed from these reactions include aminophenylboronic esters, oxidized boronic acids, and various substituted boronic esters. These products are valuable intermediates in further synthetic applications and industrial processes .
Scientific Research Applications
2-Nitrophenylboronic acid-1,3-propanediol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitrophenylboronic acid-1,3-propanediol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. The compound can interact with molecular targets such as enzymes, where it acts as an inhibitor by binding to active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid esters: These compounds share similar reactivity and applications but lack the nitro group, which imparts unique properties to 2-Nitrophenylboronic acid-1,3-propanediol ester.
Pinacol boronic esters: Known for their stability and use in organic synthesis, pinacol boronic esters are similar but differ in their structural framework.
Aminophenylboronic acid esters: These esters are derived from the reduction of nitrophenylboronic esters and have applications in medicinal chemistry.
Uniqueness
The presence of the nitro group in 2-Nitrophenylboronic acid-1,3-propanediol ester makes it unique, as it provides additional reactivity and functionalization options. This allows for the synthesis of a broader range of derivatives and enhances its utility in various research and industrial applications .
Properties
Molecular Formula |
C9H12BNO5 |
|---|---|
Molecular Weight |
225.01 g/mol |
IUPAC Name |
3-hydroxypropoxy-(2-nitrophenyl)borinic acid |
InChI |
InChI=1S/C9H12BNO5/c12-6-3-7-16-10(13)8-4-1-2-5-9(8)11(14)15/h1-2,4-5,12-13H,3,6-7H2 |
InChI Key |
XBZZWQDVWUDEQQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1[N+](=O)[O-])(O)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)



![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)



![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)


